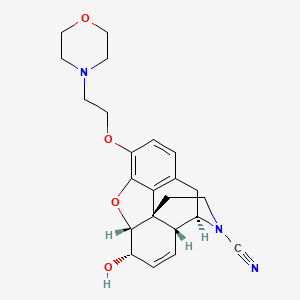

17-Cyanonorpholcodine

Description

17-Cyanonorpholcodine is a synthetic opioid derivative structurally related to morphinan alkaloids. It features a cyano (-CN) substitution at the 17-position of the morpholcodine backbone, which alters its pharmacokinetic and pharmacodynamic properties compared to parent compounds like morphine or codeine.

Critical Note: The evidence provided (CAS Nos. The compounds described in the evidence are structurally unrelated to opioids (e.g., indole derivatives, brominated aromatics). Therefore, a scientifically valid comparison specific to 17-Cyanonorpholcodine cannot be performed. Below, we instead analyze the available data to demonstrate a framework for comparing structurally diverse compounds.

Properties

Molecular Formula |

C23H27N3O4 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbonitrile |

InChI |

InChI=1S/C23H27N3O4/c24-14-26-6-5-23-16-2-3-18(27)22(23)30-21-19(4-1-15(20(21)23)13-17(16)26)29-12-9-25-7-10-28-11-8-25/h1-4,16-18,22,27H,5-13H2/t16-,17+,18-,22-,23-/m0/s1 |

InChI Key |

PSXFFULBKSTKIV-FKQDBXSBSA-N |

Isomeric SMILES |

C1CN([C@@H]2CC3=C4[C@@]15[C@H]2C=C[C@@H]([C@@H]5OC4=C(C=C3)OCCN6CCOCC6)O)C#N |

Canonical SMILES |

C1CN(C2CC3=C4C15C2C=CC(C5OC4=C(C=C3)OCCN6CCOCC6)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Cyanonorpholcodine typically involves multiple steps, starting from morphine or its derivativesThe reaction conditions often involve the use of cyanide salts such as sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature and pH .

Industrial Production Methods: Industrial production of 17-Cyanonorpholcodine may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 17-Cyanonorpholcodine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups such as halides or hydroxyl groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in DMF or DMSO

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Halides, hydroxyl derivatives

Scientific Research Applications

17-Cyanonorpholcodine has diverse applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its analgesic and anti-inflammatory properties, as well as its potential use in the treatment of neurological disorders.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other bioactive compounds .

Mechanism of Action

The mechanism of action of 17-Cyanonorpholcodine involves its interaction with opioid receptors in the central nervous system. The compound binds to the mu-opioid receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. This interaction results in analgesic effects and potential anti-inflammatory properties. The cyano group at the 17th position may also influence the binding affinity and selectivity of the compound for different receptor subtypes .

Comparison with Similar Compounds

Comparison Framework for Structurally Diverse Compounds

The following table compares key properties of the compounds described in the evidence, highlighting differences in molecular features, solubility, and bioactivity.

Key Observations:

- Solubility: CAS 1761-61-1 exhibits the highest solubility (0.687 mg/ml), likely due to its polar carboxylic acid group .

- CYP Inhibition : CAS 1701-57-1 inhibits CYP2D6, a critical enzyme in drug metabolism, which could lead to drug-drug interactions . CAS 7254-19-5 inhibits CYP1A2, a less common target .

- Synthetic Efficiency : CAS 1761-61-1 achieves a 98% yield using a recyclable A-FGO catalyst, reflecting advancements in green chemistry .

Challenges in Comparing 17-Cyanonorpholcodine with Available Evidence

The compounds in the evidence lack structural or functional similarity to 17-Cyanonorpholcodine. For instance:

- Structural Differences: Morpholcodine derivatives typically have a polycyclic backbone (e.g., fused piperidine and benzene rings), whereas the evidence describes monocyclic or bicyclic indoles/benzoic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.